Benzyl 4-((3-bromo-4-methylphenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-((3-bromo-4-methylphenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a brominated phenoxy moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((3-bromo-4-methylphenoxy)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Brominated Phenoxy Intermediate: The starting material, 3-bromo-4-methylphenol, is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form the brominated phenoxy intermediate.
Coupling with Piperidine: The brominated phenoxy intermediate is then coupled with piperidine-1-carboxylate under basic conditions to form the desired product. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-((3-bromo-4-methylphenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester bond in the piperidine-1-carboxylate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: These reactions yield oxidized or reduced forms of the compound, respectively.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Benzyl 4-((3-bromo-4-methylphenoxy)methyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-((3-bromo-4-methylphenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate
- Benzyl 4-((4-bromophenoxy)methyl)piperidine-1-carboxylate
- Benzyl 4-((3-chloro-4-methylphenoxy)methyl)piperidine-1-carboxylate
Uniqueness
Benzyl 4-((3-bromo-4-methylphenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the brominated phenoxy moiety, which imparts distinct chemical and biological properties. The specific substitution pattern on the phenoxy ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl 4-[(3-bromo-4-methylphenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO3/c1-16-7-8-19(13-20(16)22)25-14-18-9-11-23(12-10-18)21(24)26-15-17-5-3-2-4-6-17/h2-8,13,18H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNMRUSMAPEISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCN(CC2)C(=O)OCC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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